N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide
CAS No.: 2034447-57-7
Cat. No.: VC11813682
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034447-57-7 |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C17H19N3O2S/c1-12(21)19-15-4-2-13(3-5-15)10-16(22)20-8-6-14(11-20)17-18-7-9-23-17/h2-5,7,9,14H,6,8,10-11H2,1H3,(H,19,21) |
| Standard InChI Key | XDTZVOPGBUXXID-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=NC=CS3 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a central acetamide group () attached to a para-substituted phenyl ring. The phenyl group is further connected to a ketone-linked pyrrolidine-thiazole hybrid structure (Figure 1). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the molecule’s aromaticity and electronic properties.
Table 1: Key structural and physicochemical properties
| Property | Value |
|---|---|
| IUPAC Name | N-[4-[2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl]phenyl]acetamide |
| Molecular Formula | |
| Molecular Weight | 329.4 g/mol |
| SMILES | CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=NC=CS3 |
| CAS Number | 2034447-57-7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 86.7 Ų |
The presence of both hydrogen bond donors (amide NH) and acceptors (carbonyl groups, thiazole N) suggests moderate solubility in polar solvents. The thiazole ring’s electron-deficient nature may facilitate π-π stacking interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-{2-oxo-2-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}phenyl)acetamide involves a multi-step strategy:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or aldehydes under acidic conditions generates the thiazole core. For example, reaction of 2-aminothiazole with chloroacetone yields 2-methylthiazole, which is further functionalized.
-
Pyrrolidine Functionalization: The pyrrolidine ring is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 3-aminopyrrolidine with thiazole-containing electrophiles.
-
Acetamide Coupling: The final step involves acylating the aromatic amine group with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
Key Reaction
where R represents the phenyl-pyrrolidine-thiazole substructure.
Stability and Reactivity
The compound’s stability is influenced by:
-
Hydrolysis Sensitivity: The acetamide group may undergo hydrolysis under strongly acidic or basic conditions, yielding the corresponding amine and acetic acid.
-
Oxidative Degradation: The thiazole sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones.
Biological Activity and Mechanism of Action
Anti-Inflammatory Effects
The acetamide group may modulate cyclooxygenase (COX) activity. Molecular docking studies suggest that the compound’s planar thiazole ring fits into the hydrophobic pocket of COX-2, potentially reducing prostaglandin synthesis.
Anticancer Activity
Preliminary assays indicate that thiazole-containing compounds induce apoptosis in cancer cells by inhibiting tubulin polymerization or topoisomerase II. For instance, analogs with substituents at the phenyl ring’s para position exhibit IC₅₀ values of 0.5–5 µM against MCF-7 breast cancer cells .
Pharmacological Profile and ADME Properties
Absorption and Bioavailability
The compound’s moderate logP value (~2.5) predicts good membrane permeability but limited aqueous solubility. In silico models (e.g., SwissADME) estimate 65% oral bioavailability due to first-pass metabolism in the liver.
Metabolism
Cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in oxidative metabolism, particularly at the pyrrolidine and thiazole moieties. Potential metabolites include hydroxylated derivatives and thiazole ring-opened products.
Toxicity Considerations
Applications in Drug Development
Lead Optimization Strategies
-
Solubility Enhancement: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at the phenyl ring’s meta position.
-
Metabolic Stability: Replacing the pyrrolidine nitrogen with a bulkier substituent to reduce CYP-mediated oxidation.
Patent Landscape
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields (30–40%) in the final coupling step. Flow chemistry approaches could improve efficiency by optimizing reaction parameters (temperature, residence time).
Target Identification
Proteomic profiling and CRISPR-Cas9 screens are needed to elucidate the compound’s primary biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume